N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole-Thioethyl Intermediate: This step involves the reaction of 1H-indole with an appropriate thiol reagent under specific conditions to form the indole-thioethyl intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the pyrrolidin-1-ylsulfonyl group.
Amidation: Finally, the sulfonylated intermediate undergoes amidation with a benzoyl chloride derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The indole and thioethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzamide and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-(1H-indol-3-yl)thioethyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-(1H-indol-3-yl)thioethyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-21(22-11-14-28-20-15-23-19-6-2-1-5-18(19)20)16-7-9-17(10-8-16)29(26,27)24-12-3-4-13-24/h1-2,5-10,15,23H,3-4,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWIUHOEZNFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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